4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that features a bromophenyl group, an indole moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 7-ethylindole, the indole ring is constructed through cyclization reactions.
Coupling Reaction: The brominated phenyl compound is then coupled with the indole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenyl derivatives with different substituents.
Scientific Research Applications
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(4-methylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
Uniqueness
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy in medicinal applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-12-4-3-5-15-17(11-22-19(12)15)16(20(24)25)10-18(23)13-6-8-14(21)9-7-13/h3-9,11,16,22H,2,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXYVIOGRJNDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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